molecular formula C13H12ClFN2 B3286382 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine CAS No. 825643-62-7

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Cat. No.: B3286382
CAS No.: 825643-62-7
M. Wt: 250.70 g/mol
InChI Key: SNJVPZQIAMHUNJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules. Its molecular formula is C12H11ClFN, and it is often used in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves several steps. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with 3-chloropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: This compound is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .

Properties

IUPAC Name

6-chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c1-8-5-9(15)3-4-10(8)11-6-13(14)17-7-12(11)16-2/h3-7,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJVPZQIAMHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726483
Record name 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825643-62-7
Record name 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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